

A Comparative Guide to CRAC Channel Inhibitors: RG14620 (CM4620) vs. GSK-7975A

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Compound of Interest

Compound Name: RG14620

Cat. No.: B8022508

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This guide provides a detailed, data-driven comparison of two prominent small molecule inhibitors of Calcium Release-Activated Calcium (CRAC) channels: **RG14620**, also known as CM4620 or Zegocractin, and GSK-7975A. Both compounds are under investigation for their therapeutic potential in inflammatory diseases, primarily by targeting the influx of calcium through store-operated calcium entry (SOCE).

Introduction to CRAC Channels and a New Therapeutic Avenue

Calcium release-activated calcium (CRAC) channels are key regulators of intracellular calcium levels. Composed of Orai pore-forming subunits in the plasma membrane and STIM proteins in the endoplasmic reticulum, they mediate store-operated calcium entry (SOCE). This process is crucial for a variety of cellular functions, including the activation of immune cells. In pathological conditions such as acute pancreatitis, dysregulation of CRAC channels leads to excessive calcium influx, cellular damage, and inflammation. Inhibition of these channels presents a promising strategy for mitigating the inflammatory response in a range of diseases.

Mechanism of Action: Targeting the Calcium Influx

Both CM4620 and GSK-7975A function by inhibiting CRAC channels, thereby blocking the influx of extracellular calcium into the cell.^{[1][2][3][4][5]} This action downstream prevents the

activation of calcium-dependent signaling pathways that lead to the production of inflammatory cytokines and may avert calcium-mediated cell death.

CM4620 has been identified as a selective inhibitor of the Orai1 subunit, which forms the pore of the CRAC channel. GSK-7975A also acts as a CRAC channel inhibitor, effectively blocking calcium influx through these channels. Studies suggest that GSK-7975A's inhibitory action is influenced by the geometry of the Orai pore's selectivity filter.

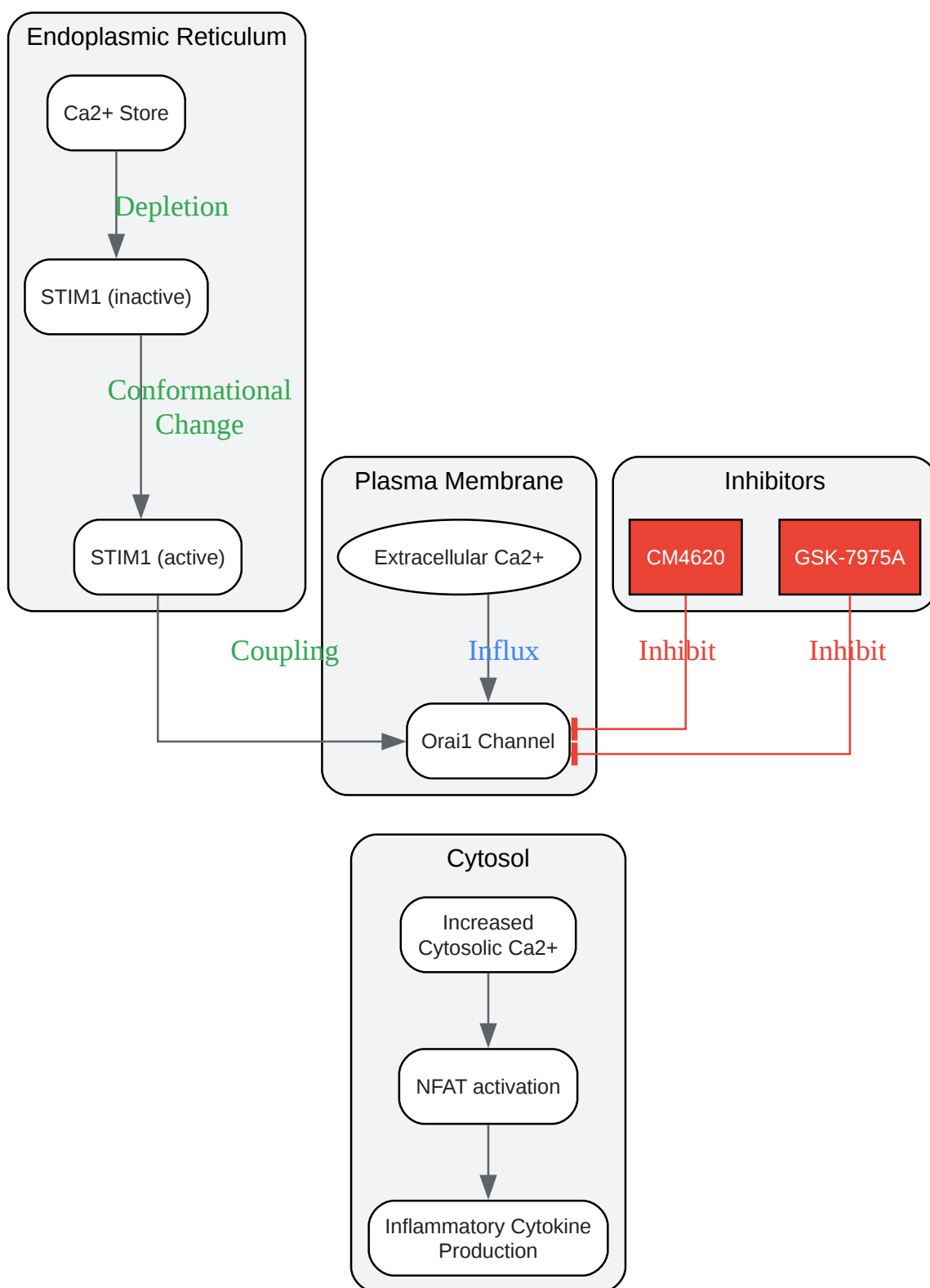
Quantitative Data Summary

The following tables summarize the available quantitative data for CM4620 and GSK-7975A, providing a side-by-side comparison of their potency and effects.

Table 1: In Vitro Potency (IC50)

Compound	Target	Assay	IC50 Value	Source
CM4620	Orai1/STIM1-mediated Ca ²⁺ currents	Cell-free assay	~120 nM	
Orai2/STIM1-mediated currents	~900 nM			
Cytokine Release (IFN- γ)	Human PBMCs	138 nM		
Cytokine Release (IL-2)	Human PBMCs	59 nM		
Cytokine Release (TNF α)	Human PBMCs	225 nM		
GSK-7975A	Orai1 currents	Whole-cell patch-clamp	~4.1 μ M	
Orai3 currents	Whole-cell patch-clamp	~3.8 μ M		
Thapsigargin-induced Ca ²⁺ entry	RBL-2H3 cells	0.8 \pm 0.1 μ M		

Signaling Pathway Diagram



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Caption: CRAC Channel Signaling Pathway and Inhibition.

Experimental Protocols

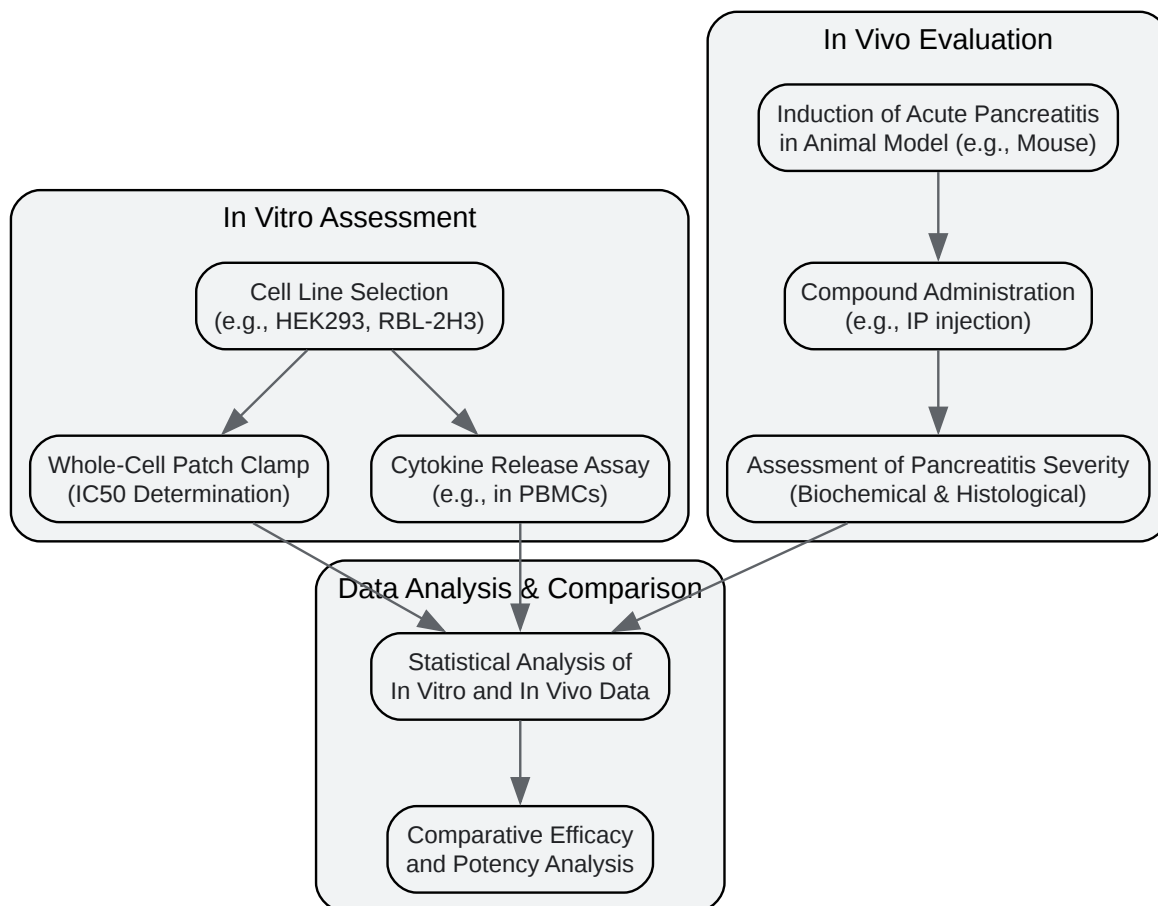
In Vitro Inhibition of Orai1/STIM1-mediated Ca^{2+} Currents

- **Objective:** To determine the half-maximal inhibitory concentration (IC_{50}) of compounds on CRAC channel activity.
- **Methodology:** Whole-cell patch-clamp recordings are performed on HEK293 cells overexpressing Orai1 and STIM1 proteins. The intracellular solution contains a calcium chelator (e.g., BAPTA) to passively deplete endoplasmic reticulum calcium stores and maximally activate CRAC channels. The inward calcium current (ICRAC) is measured. Different concentrations of the inhibitor are applied extracellularly to determine the dose-dependent inhibition of ICRAC .

In Vivo Models of Acute Pancreatitis

- **Objective:** To evaluate the efficacy of CRAC channel inhibitors in reducing the severity of acute pancreatitis in animal models.
- **Methodology:** Acute pancreatitis is induced in mice, often using agents like cerulein or a combination of palmitoleic acid and ethanol. The test compound (e.g., CM4620 or GSK-7975A) is administered to the animals, typically via intraperitoneal injection. After a set period, various markers of pancreatitis severity are assessed, including:
 - Serum amylase and lipase levels
 - Pancreatic edema
 - Histopathological examination of pancreatic tissue for necrosis and inflammation
 - Myeloperoxidase (MPO) activity in the pancreas and lungs as a marker of neutrophil infiltration.

Experimental Workflow Diagram



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